Bolenol (CAS 16915-78-9), chemically designated as 17α-ethyl-19-norandrost-5-en-17β-ol, is a highly specialized synthetic 3-desoxy anabolic-androgenic steroid. Characterized by its 19-nor configuration, a 17α-ethyl substitution for oral bioavailability, and a distinctive C5-C6 double bond, it notably lacks the standard C3-ketone found in classical androgens [1]. In the procurement landscape of forensic toxicology and anti-doping, Bolenol is primarily sourced as a certified reference material (CRM). Its unique 3-desoxy-5-ene structure makes it an indispensable analytical standard for calibrating mass spectrometric assays, mapping atypical steroid metabolism, and evaluating prohormone conversion pathways that standard 4-ene steroids cannot accurately model [2].
Procuring generic 19-norsteroids, such as nandrolone, or the closely related 4-ene isomer, ethylestrenol, as substitutes for Bolenol fundamentally compromises analytical resolution and metabolic modeling[1]. In gas chromatography-mass spectrometry (GC-MS) workflows, the spatial geometry of Bolenol's 5-ene ring system produces distinct retention times and collision-induced dissociation (CID) fragmentation patterns compared to the planar 4-ene system of ethylestrenol. Furthermore, in receptor binding and pharmacokinetic assays, Bolenol's lack of a C3-oxygen drastically reduces its direct androgen receptor (AR) affinity, shifting its profile to that of a prohormone [2]. Utilizing a standard 3-keto or 4-ene steroid fails to provide the exact mass transitions and enzymatic conversion data required for WADA-compliant forensic validation and targeted structural biology research.
In GC-MS and LC-MS/MS doping control matrices, the position of the double bond is critical for isomer differentiation. Bolenol (5-ene) exhibits a distinct chromatographic retention profile compared to its 4-ene isomer, ethylestrenol[1]. This structural variance alters the molecule's interaction with the stationary phase, ensuring baseline resolution between the two isomers.
| Evidence Dimension | Chromatographic Retention Profile (Isomer Resolution) |
| Target Compound Data | Bolenol (5-ene structure) |
| Comparator Or Baseline | Ethylestrenol (4-ene structure) |
| Quantified Difference | Distinct baseline resolution (ΔRt > 0.1 min on standard non-polar columns) preventing co-elution. |
| Conditions | GC-MS/LC-MS analytical matrices for anti-doping. |
Ensures unambiguous forensic identification of the specific isomer in complex biological matrices, preventing false positives in WADA-regulated anti-doping analysis.
The absence of a C3-ketone and the presence of the C5-C6 double bond in Bolenol dictate a unique collision-induced dissociation (CID) fragmentation pathway. Compared to standard 3-keto-4-ene steroids like nandrolone, Bolenol yields distinct relative abundances of low-mass diagnostic ions due to alternative B-ring cleavage patterns [1].
| Evidence Dimension | Primary MS/MS Fragmentation Pathway |
| Target Compound Data | Bolenol (3-desoxy-5-ene cleavage pattern) |
| Comparator Or Baseline | Nandrolone / Ethylestrenol (3-keto / 4-ene cleavage patterns) |
| Quantified Difference | Divergent diagnostic ion generation and distinct molecular ion stability for MRM transitions. |
| Conditions | Tandem mass spectrometry (MS/MS) collision cell. |
Essential for programming accurate Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS targeted doping control assays.
The removal of the C3-ketone dramatically decreases direct androgen receptor (AR) agonist activity. Bolenol, as a 3-desoxy steroid, exhibits less than 5% of the AR binding affinity of its 3-keto counterpart, nandrolone, functioning primarily as a prohormone that requires enzymatic activation [1].
| Evidence Dimension | Relative Binding Affinity (RBA) to the Androgen Receptor |
| Target Compound Data | Bolenol (<5% relative affinity) |
| Comparator Or Baseline | Nandrolone (Baseline high affinity, ~100% relative to standard) |
| Quantified Difference | >95% reduction in direct AR binding affinity. |
| Conditions | In vitro competitive AR binding assays. |
Vital for researchers studying non-genomic AR activation or mapping the hydrogen-bonding requirements of the AR ligand-binding domain.
The addition of the 17α-ethyl group in Bolenol confers dramatically improved metabolic stability during hepatic first-pass metabolism compared to non-alkylated 19-norsteroids like nandrolone [1]. This structural modification prevents rapid oxidation of the 17β-hydroxyl group, allowing for oral bioavailability without the need for esterification.
| Evidence Dimension | Hepatic First-Pass Resistance (Oral Bioavailability) |
| Target Compound Data | Bolenol (17α-ethylated, highly resistant) |
| Comparator Or Baseline | Nandrolone (Non-alkylated, rapidly metabolized) |
| Quantified Difference | Significant preservation of the active compound post-hepatic transit, eliminating the need for injectable ester formulations. |
| Conditions | In vivo pharmacokinetic modeling / oral administration. |
Allows researchers to utilize Bolenol in oral pharmacokinetic models without requiring complex esterification or intramuscular injection protocols.
Due to its unique 3-desoxy-5-ene structure and specific MS/MS fragmentation pattern, Bolenol is procured as a primary certified reference material (CRM) for calibrating GC-MS/MS and LC-MS/MS systems to detect illicit 3-desoxy-19-norsteroid abuse in athlete biological passports [1].
Because Bolenol lacks direct AR affinity and acts as a prohormone, it is highly suited for in vitro hepatocyte assays studying the enzymatic conversion of 5-ene-3-desoxy steroids to active 3-keto-4-ene androgens via 3β-hydroxysteroid dehydrogenase (3β-HSD) [2].
Bolenol's >95% reduction in AR binding affinity compared to nandrolone makes it an ideal low-affinity structural probe in competitive binding assays, specifically utilized to map the hydrogen-bonding requirements of the AR ligand-binding domain at the C3 position [2].